Product packaging for Disodium butyl phosphate(Cat. No.:CAS No. 64114-42-7)

Disodium butyl phosphate

Cat. No.: B13785839
CAS No.: 64114-42-7
M. Wt: 198.07 g/mol
InChI Key: VCFILMCOJAQDAY-UHFFFAOYSA-L
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Description

Disodium butyl phosphate is an organophosphorus compound with the molecular formula C4H9Na2O4P and a molecular weight of 198.07 g/mol . Its structure consists of a butyl group linked to a phosphate moiety, which is neutralized with sodium ions . The compound is identified by several CAS Registry numbers, including 64114-42-7 and 53126-67-3 . While specific toxicological data for this compound is limited in the search results, related organophosphate compounds are subjects of environmental degradation studies . For instance, research into the breakdown of tributyl phosphate (TBP) by advanced oxidation processes explores the formation of intermediates like dibutyl phosphate (DBP), highlighting a family of compounds with shared characteristics and research interest in their environmental persistence and transformation . This suggests potential research applications for this compound in environmental chemistry, serving as a reference standard or a subject in degradation pathway studies. The precise mechanism of action for this specific compound is not detailed in the available search results and is an area for further scientific investigation. This product is intended For Research Use Only and is not classified as a food additive, cosmetic, or pharmaceutical ingredient. It is not intended for diagnostic, therapeutic, or any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9Na2O4P B13785839 Disodium butyl phosphate CAS No. 64114-42-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

64114-42-7

Molecular Formula

C4H9Na2O4P

Molecular Weight

198.07 g/mol

IUPAC Name

disodium;butyl phosphate

InChI

InChI=1S/C4H11O4P.2Na/c1-2-3-4-8-9(5,6)7;;/h2-4H2,1H3,(H2,5,6,7);;/q;2*+1/p-2

InChI Key

VCFILMCOJAQDAY-UHFFFAOYSA-L

Canonical SMILES

CCCCOP(=O)([O-])[O-].[Na+].[Na+]

Related CAS

1623-15-0 (Parent)

Origin of Product

United States

Synthetic Methodologies and Advanced Reaction Chemistry of Butyl Phosphate Species

Novel Synthetic Routes for Disodium (B8443419) Butyl Phosphate (B84403) and Related Derivatives

The synthesis of disodium butyl phosphate is intrinsically linked to the preparation of its acidic precursors, namely mono- and di-n-butyl phosphate. Direct synthesis of the disodium salt is typically achieved through a neutralization reaction. The primary focus in the literature is on the formation of the butyl phosphate esters. A common industrial approach involves the direct esterification of n-butanol with a phosphorylating agent like phosphorus oxychloride or phosphorus pentoxide. google.comgoogle.com Once the corresponding butyl phosphoric acid (a mixture of mono- and di-esters) is formed, it can be converted to this compound by neutralization with a suitable sodium base, such as sodium hydroxide (B78521) or sodium carbonate, a principle adapted from the general synthesis of disodium phosphate. google.com

The generation of mono- and di-butyl phosphate precursors is a critical step and has been approached through several established esterification methods. These methods typically yield a mixture of mono- and di-substituted esters, which are commercially available as "butyl acid phosphate". google.comsigmaaldrich.com

A prevalent synthetic strategy involves the reaction of n-butanol with phosphorus pentoxide (P₂O₅). google.compsu.edu This reaction is a direct route to forming the phosphate esters. Another widely used industrial method is the reaction between n-butanol and phosphorus oxychloride (POCl₃). google.comorgsyn.org To manage the hydrogen chloride byproduct, which can lead to side reactions, this process is often conducted in the presence of a base like pyridine (B92270) to act as an acid scavenger. orgsyn.org A patented method describes a detailed process using n-butyl alcohol, phosphorus pentoxide, polyphosphoric acid, and phosphorous acid to produce a mixture of n-butyl phosphate mono- and di-esters. google.com

An alternative route to dialkyl hydrogen phosphates, such as dibutyl phosphate, involves the controlled hydrolysis of an alkyl chlorophosphate intermediate. chemicalbook.com This method provides a more targeted synthesis of the diester compared to the direct esterification of alcohol with a phosphorus source.

Table 1: Selected Synthetic Methods for Butyl Phosphate Precursors

ReactantsKey Reagents/ConditionsProduct(s)Reference
n-Butanol, Phosphorus OxychloridePyridine (base)n-Butyl phosphate orgsyn.org
n-Butanol, Phosphorus PentoxidePolyphosphoric acid, Phosphorous acidn-Butyl phosphate mono-ester/diester mixture google.com
Alky ChlorophosphateSodium Hydroxide (aq.), THFDialkyl hydrogen phosphate (e.g., Dibutyl phosphate) chemicalbook.com
n-Butanol, Phosphorus OxychlorideSodium Acetate (B1210297)Tributyl phosphate google.com

The butyl phosphate structure serves as a versatile skeleton for further chemical modification, enabling the creation of molecules with tailored properties for specific applications. These strategies can involve modification of either the butyl chain or the phosphate group itself.

One significant area of application is in the synthesis of protected oligonucleotides for therapeutic and diagnostic purposes. The butyl phosphate moiety can be derivatized to act as a protecting group. For instance, researchers have developed a 4-phosphato-1-butyl thiophosphate group for the functionalization of thermolytic DNA oligonucleotides. researchgate.net Similarly, the 4-methylthio-1-butyl group has been employed for phosphate/thiophosphate protection in solid-phase oligonucleotide synthesis, offering advantages in deprotection mechanisms. umich.edu

Functionalization is also achieved by grafting butyl phosphate derivatives onto surfaces or larger molecules. In one study, carbon nanotubes were functionalized by grafting a tributyl phosphate (TBP) ligand onto their surface, demonstrating the use of TBP as a functionalizing agent to create materials with specific sorption properties. rsc.org In the field of supramolecular chemistry, heteroleptic coordination cages have been endohedrally functionalized with groups capable of selectively binding phosphate esters, highlighting the role of the phosphate group in molecular recognition. nih.gov These examples show that the butyl phosphate framework can be strategically modified to impart desired functionalities for applications ranging from materials science to biotechnology.

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental profile of esterification reactions for producing butyl phosphate and related esters. Research has explored a variety of catalytic systems, from traditional bases to advanced ionic liquids.

In the synthesis of tributyl phosphate from butanol and phosphorus oxychloride, sodium acetate can be used to facilitate the reaction. google.com For the synthesis of phosphite (B83602) esters, which are precursors to phosphates, bases like calcium hydroxide have been used to catalyze transesterification reactions, such as the synthesis of di-tert-butyl phosphite from dimethyl phosphite and tert-butanol. chemicalbook.com

More advanced catalytic systems include organometallic compounds and ionic liquids. A patented catalyst for esterification consists of the reaction product of a titanium orthoester, a dihydric alcohol, an organophosphorus compound like butyl acid phosphate, and a base. google.com Ionic liquids (ILs) have emerged as promising green catalysts due to their low volatility, thermal stability, and recyclability. The ionic liquid 1-butyl-3-methyl imidazolium (B1220033) dibutyl phosphate ([Bmim]DBP) has been synthesized and successfully used as a catalyst for the esterification of acetic acid with n-butanol. researchgate.net Other functionalized ionic liquids, such as those based on sulfopropyl-methylpyrrolidone, have also shown excellent catalytic activity in the synthesis of esters like n-butyl butyrate, with high yields and good reusability. royalsocietypublishing.org

Table 2: Catalysts in Butyl Ester Synthesis

ReactionCatalystCatalyst TypeReference
Acetic acid + n-Butanol1-Butyl-3-methyl imidazolium dibutyl phosphateIonic Liquid researchgate.net
Carboxylic acid + n-ButanolImmobilized [C₃SO₃Hnmp]HSO₄Supported Ionic Liquid royalsocietypublishing.org
EsterificationTitanium-based organometallic compoundOrganometallic google.com
Dimethyl phosphite + tert-ButanolCalcium hydroxideBase chemicalbook.com

Mechanistic Investigations of Phosphate Ester Formation and Transformation

Understanding the mechanisms of how phosphate esters form and degrade is fundamental to controlling their synthesis and application, particularly in environments where stability is critical.

The hydrolytic degradation of tri-n-butyl phosphate (TBP) is one of its most significant reactions, especially in the context of solvent extraction processes in the nuclear industry. osti.govunt.edu The hydrolysis proceeds in a stepwise manner, cleaving the ester bonds to yield di-n-butyl phosphate (DBP), followed by mono-n-butyl phosphate (MBP), and ultimately inorganic phosphoric acid. iaea.org

TBP + H₂O → Di-n-butyl phosphate (DBP) + Butanol DBP + H₂O → Mono-n-butyl phosphate (MBP) + Butanol MBP + H₂O → Phosphoric Acid (H₃PO₄) + Butanol

This degradation is problematic in applications like the PUREX process for nuclear fuel reprocessing because the primary degradation product, DBP, is a strong complexing agent for tetravalent metal ions such as plutonium(IV) and uranium(IV). iaea.orgscispace.com This complexation can lead to the retention of these metals in the organic solvent phase, causing process inefficiencies and reduced decontamination. iaea.org The hydrolysis can be catalyzed by both acids and bases and can occur in both the aqueous and organic phases. osti.govunt.edu Under basic conditions, the hydrolysis often effectively ceases after the first step, resulting in the accumulation of DBP. osti.govunt.edu In addition to chemical hydrolysis, ionizing radiation can also induce the degradation of TBP to DBP and MBP, a process known as radiolysis. iaea.orgosti.gov

The rate of acid-catalyzed hydrolysis of TBP has been studied to understand and predict its degradation under process conditions. The reaction is generally found to be first-order with respect to the concentration of TBP. osti.govunt.edu The dependence on acid concentration is also significant, with the reaction order with respect to acid often being close to one. osti.govunt.edu

Temperature has a profound effect on the hydrolysis rate, which increases substantially with rising temperature. osti.govunt.edu The temperature dependence follows the Arrhenius relationship, and the activation energy (Ea) for the reaction is frequently reported to be in the range of 20 kcal/mol (approximately 84 kJ/mol). osti.govunt.eduiaea.org For example, one study quantified the degradation rate in solutions containing plutonium, observing an increase from 2.46 mg of complexed Pu per liter per hour at 25°C to 127.1 mg Pu/L·h at 80°C, illustrating the strong temperature dependency. iaea.org The congruence between extrapolated high-temperature reaction data and measured low-temperature hydrolysis data suggests that hydrolysis is the key initial step in the thermal degradation process of TBP-nitric acid systems. iaea.org From a thermodynamic perspective, the extraction of metal nitrates by TBP is typically an exothermic process. iaea.org

Table 3: Kinetic Parameters for TBP Hydrolysis

ParameterFindingSignificanceReference(s)
Reaction Order (TBP)First-orderRate is directly proportional to TBP concentration. osti.govunt.edu
Reaction Order (Acid)Close to oneRate is strongly dependent on acid concentration. osti.govunt.edu
Activation Energy (Ea)~20 kcal/mol (~84 kJ/mol)Indicates a significant temperature sensitivity of the reaction rate. osti.govunt.eduiaea.org
Temperature EffectRate increases greatly with temperature.Higher temperatures accelerate solvent degradation significantly. osti.govunt.eduiaea.org

Hydrolytic Degradation Pathways of Tri-n-butyl Phosphate to Di-n-butyl Phosphate

Kinetics and Thermodynamics of Alkaline Hydrolysis

The alkaline hydrolysis of butyl phosphate species, particularly the degradation of tributyl phosphate (TBP) to dibutyl phosphate (DBP) and subsequently to monobutyl phosphate (MBP), is a reaction of significant interest. While the hydrolysis of TBP in a homogeneous aqueous solution typically adheres to second-order kinetics, the reaction exhibits more complex behavior in heterogeneous systems. For instance, the hydrolysis of a TBP solution in a hydrocarbon diluent by concentrated sodium hydroxide at 388 K demonstrates an induction period followed by an autocatalytic reaction. This autocatalysis is attributed to the formation of a third phase, primarily composed of sodium di-n-butyl phosphate (NaDBP), which effectively brings the reactants together.

Phosphate diesters are generally more stable under neutral conditions, but their hydrolysis rates increase with higher pH. samipubco.com The hydrolysis can proceed through different mechanisms, including dissociative, associative, or concerted pathways, all yielding the same products. samipubco.com Studies on various phosphate diesters have provided insights into the thermodynamics of their alkaline hydrolysis. For a series of phosphate diester compounds, the thermodynamic parameters were determined, revealing positive Gibbs free energy (ΔG) values, which indicates that the hydrolysis processes are non-spontaneous and require an external energy input to proceed. samipubco.com

Table 1: Thermodynamic Parameters for Alkaline Hydrolysis of Selected Phosphate Diesters samipubco.com

Compound ΔH (kJ·mol⁻¹) ΔS (J·mol⁻¹·K⁻¹) ΔG (kJ·mol⁻¹)
BpNPP 48.8 -171.6 99.9
PypNPP 64.9 -127.1 102.8
MpNPP 86.3 -76.7 109.2

Data for illustrative purposes from a study on phosphate diesters with a common leaving group. samipubco.com

Radiolytic Degradation Processes and Product Evolution

The radiolytic degradation of butyl phosphate species is a critical consideration in nuclear fuel reprocessing, where solvents like TBP are exposed to intense ionizing radiation. This exposure leads to the formation of degradation products, primarily dibutyl phosphate (DBP) and monobutyl phosphate (MBP). The presence of these degradation products can interfere with the separation processes.

The degradation of TBP and the formation of DBP are quantified by their respective G-values, which represent the number of molecules changed per 100 eV of absorbed energy. The G-value for TBP degradation, G(-TBP), and DBP formation, G(DBP), are influenced by the type of radiation. For instance, in a 1 M TBP/n-dodecane solution, G(-TBP) was found to be 0.36 µmol/J for low linear energy transfer (LET) radiation and 0.14 µmol/J for high LET radiation. nih.gov The corresponding G(DBP) values were 0.18 µmol/J for low LET and 0.047 µmol/J for high LET radiation. nih.gov This indicates that high LET radiation degrades TBP to a lesser extent than low LET radiation. nih.gov

The presence of metal ions, such as uranyl ions, can affect the degradation of TBP by forming complexes that are more susceptible to radiation than free TBP. nih.gov The radiolysis of TBP also yields other products, including a TBP dimer and alkyl adducts of dibutyl phosphate. nih.gov

Table 2: Radiolytic Degradation Yields (G-values) for 1 M TBP in n-dodecane nih.gov

Radiation Type G(-TBP) (µmol/J) G(DBP) (µmol/J)
Low LET (gamma) 0.36 0.18

Oxidative Transformations and Mineralization Pathways

Ozone Oxidation Mechanisms

Ozone is a powerful oxidant that can be used for the mineralization of organophosphate compounds like di-n-butyl phosphate (DBP). The ozone oxidation of DBP has been found to follow first-order kinetics. arpgweb.com The efficiency of this process is influenced by temperature, with higher temperatures leading to faster oxidation. arpgweb.com

In a semi-batch reaction vessel, the initial concentration of DBP can be significantly reduced by treatment with ozone. For example, an initial DBP concentration of 2300 ppm was reduced to 30 ppm within 600 minutes at ambient temperature. arpgweb.com The global reaction rate constants for this process are in the range of 10⁻³ min⁻¹. arpgweb.com This method presents a viable option for the treatment of waste streams containing DBP, converting it into more environmentally benign substances.

Table 3: Ozone Oxidation of Di-n-butyl Phosphate arpgweb.com

Parameter Value
Kinetics First-order
Global reaction rate constant ~10⁻³ min⁻¹
Peroxodisulfate Oxidation Mechanisms

Peroxodisulfate (S₂O₈²⁻), often activated by methods such as UV radiation or heat, is another strong oxidizing agent used in advanced oxidation processes (AOPs). These processes generate highly reactive sulfate (B86663) radicals (SO₄⁻•) and hydroxyl radicals (HO•), which can effectively degrade persistent organic pollutants.

While specific studies on the peroxodisulfate oxidation of this compound are limited, research on related compounds like dibutyl phthalate (B1215562) (DBPht) provides valuable insights into the potential mechanisms. In the UV/persulfate system, the degradation of DBPht is driven by both sulfate and hydroxyl radicals. researchgate.net The degradation efficiency is influenced by the persulfate dosage, the initial concentration of the pollutant, and the pH of the solution. researchgate.net The presence of other species in the solution, such as natural organic matter and certain inorganic anions, can inhibit the degradation process by scavenging the reactive radicals. researchgate.net

Interestingly, sodium peroxodisulfate has been employed as an oxidizing agent in the synthesis of dibutyl phosphate, indicating its reactivity towards butyl phosphate precursors. researchgate.net The optimization of oxidation using sodium peroxodisulfate has been studied, with temperature and concentration being key variables. researchgate.net

Purification and Isolation Methodologies for Specific Butyl Phosphate Species

The purification and isolation of specific butyl phosphate species are essential for both analytical purposes and for the regeneration of solvents used in industrial processes. Various techniques have been developed to separate these compounds from complex mixtures.

Spent TBP solvents, which contain degradation products like DBP and MBP, are often treated with alkaline solutions, such as sodium carbonate, to remove these acidic impurities. iaea.org Steam distillation, either in a single or two-step process, can also be employed to regenerate spent TBP-diluent solvents. researchgate.net This method allows for the separation of TBP and the diluent from less volatile degradation products.

For the analytical determination and isolation of butyl phosphate species from aqueous solutions, chromatographic methods are widely used. Mixed-mode liquid chromatography coupled with tandem mass spectrometry has been successfully applied for the determination of a range of organophosphate esters, including both hydrophilic and hydrophobic species. nih.govresearchgate.net This technique offers good retention and separation, which can be challenging to achieve with conventional reversed-phase chromatography. nih.govresearchgate.net

Solid-phase extraction (SPE) is another common technique for the pre-concentration and purification of organophosphate esters from water samples. Various sorbents have been utilized, including ENVI-18 cartridges, silica (B1680970) gel, and alumina. nih.govrsc.org For instance, a method using an ENVI-18 cartridge for extraction followed by elution with a dichloromethane/acetonitrile mixture has been developed for the analysis of several organophosphate esters. nih.gov Furthermore, thin-layer chromatography (TLC) on silica gel-cellulose plates has been used for the separation of mixtures of MBP, DBP, and TBP. researchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound -
Tributyl phosphate TBP
Dibutyl phosphate DBP
Monobutyl phosphate MBP
Sodium di-n-butyl phosphate NaDBP
Bis-p-nitrophenyl phosphate BpNPP
Pyridyl-p-nitrophenyl phosphate PypNPP
Methyl-p-nitrophenyl phosphate MpNPP
Neopentyl phenyl-p-nitrophenyl phosphate NppNPP
Dibutyl phthalate DBPht
Sodium peroxodisulfate -
Sodium carbonate -
Dichloromethane -

Advanced Analytical Methodologies for Butyl Phosphate Research

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures. For butyl phosphate (B84403) analysis, both gas and liquid chromatography techniques are extensively utilized, each with its own set of advantages and specific applications.

Gas chromatography (GC) is a highly effective technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of di-n-butyl phosphate (the protonated form of disodium (B8443419) butyl phosphate), derivatization is often a necessary prerequisite for successful GC analysis. digitaloceanspaces.comdrawellanalytical.com The selection of a specialized detector is also crucial for achieving high sensitivity and selectivity for phosphorus-containing compounds. Flame Photometric Detectors (FPD) and phosphorus-specific detectors are commonly employed for this purpose. drawellanalytical.comiaea.org Mass spectrometry (MS) coupled with GC (GC-MS) offers the added advantage of providing structural information for definitive compound identification. proquest.com

A typical GC analysis involves the following steps:

Sample Preparation: Extraction of the analyte from the sample matrix.

Derivatization: Chemical modification of the analyte to increase its volatility. drawellanalytical.com

Injection: Introduction of the derivatized sample into the GC system.

Separation: Separation of the components of the mixture in a chromatographic column.

Detection: Detection of the separated components using a specialized detector.

Quantification: Determination of the concentration of the analyte based on calibration curves. drawellanalytical.com

To make non-volatile compounds like di-n-butyl phosphate amenable to GC analysis, derivatization is employed to convert them into more volatile forms. digitaloceanspaces.comdrawellanalytical.com Two common strategies are diazomethane methylation and silylation.

Diazomethane Methylation: This method involves the reaction of di-n-butyl phosphate with diazomethane to form its methyl ester. scirp.orgiaea.org Diazomethane is a highly reactive gas that readily converts carboxylic acids and other acidic compounds into their corresponding methyl esters. wikipedia.orgwordpress.comresearchgate.netmasterorganicchemistry.com The reaction is typically fast and produces high yields with minimal side products. wordpress.com The resulting methyl ester of di-n-butyl phosphate is significantly more volatile and can be readily analyzed by GC. scirp.org

Silylation: Silylation is another widely used derivatization technique where an active hydrogen in the analyte is replaced by a silyl group, such as a trimethylsilyl (TMS) group. semanticscholar.orgyoutube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. digitaloceanspaces.comsemanticscholar.org The derivatization of dialkyl phosphates to their TMS esters increases their volatility and thermal stability, making them suitable for GC analysis. digitaloceanspaces.com This method has been successfully applied to the analysis of dibutyl phosphate in various matrices. digitaloceanspaces.com

Table 1: Comparison of Derivatization Strategies for GC Analysis of Di-n-butyl Phosphate
Derivatization StrategyReagentAdvantagesDisadvantagesReferences
Diazomethane MethylationDiazomethane (CH₂N₂)Fast reaction, high yield, minimal side products.Diazomethane is highly toxic and explosive, requiring special handling precautions. scirp.orgiaea.orgwikipedia.orgwordpress.comresearchgate.netmasterorganicchemistry.com
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increases volatility and thermal stability, effective for various active hydrogen-containing compounds.Silylation reagents are sensitive to moisture. digitaloceanspaces.comsemanticscholar.orgyoutube.com

The choice of the gas chromatographic column is critical for achieving the desired separation of the target analyte from other components in the sample matrix. drawellanalytical.com For the analysis of organophosphorus compounds, capillary columns with stationary phases of varying polarity are commonly used. For instance, a TraceGOLD TG-5SilMS column has been shown to provide excellent performance for the analysis of organophosphorus pesticides. cromlab-instruments.es The optimization of GC parameters such as oven temperature program, carrier gas flow rate, and injection mode is essential to achieve good peak resolution and sensitivity. nih.gov A well-optimized method can effectively separate di-n-butyl phosphate derivatives from other degradation products of tri-n-butyl phosphate and matrix interferences. scirp.org

Ion chromatography (IC) is a powerful technique for the determination of ionic species in aqueous solutions. nih.gov It is particularly well-suited for the analysis of di-n-butyl phosphate, which exists as an anion in alkaline media. iaea.orgresearchgate.net The method typically involves the separation of the analyte on an anion-exchange column followed by suppressed conductivity detection. iaea.orgresearchgate.net IC offers several advantages for the analysis of butyl phosphates, including the ability to analyze samples directly without derivatization and high sensitivity. acs.org This technique has been successfully applied to determine di-n-butyl phosphate in various aqueous and organic streams, even in the presence of high concentrations of interfering ions like nitrate. iaea.orgresearchgate.netiaea.orgunt.edu The combination of IC with high-resolution mass spectrometry (IC-Orbitrap-MS) further enhances the analytical capabilities, allowing for the quantification of organophosphorus compounds at femtomole levels. acs.org

Table 2: Typical Ion Chromatography Parameters for Di-n-butyl Phosphate Analysis
ParameterConditionReferences
Separation MechanismAnion-exchange iaea.orgresearchgate.net
DetectionSuppressed conductivity iaea.orgresearchgate.net
AdvantagesNo derivatization required, high sensitivity, suitable for aqueous samples. acs.org
ApplicationDetermination of DBP in industrial process streams and environmental samples. iaea.orgresearchgate.netiaea.orgunt.edu

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique that is widely used for the separation and quantification of a broad range of compounds, including organophosphate esters. proquest.comnih.govamazonaws.comchromatographyonline.com For the analysis of butyl phosphates, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS), which provides excellent sensitivity and selectivity. proquest.comnih.gov The development of an HPLC method involves the careful selection of the stationary phase (column), mobile phase composition, and detector.

For the separation of organophosphate esters, reversed-phase columns such as BEH C18 are commonly used with a mobile phase consisting of a mixture of methanol or acetonitrile and an aqueous buffer. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) columns have also been employed for the separation of these compounds. proquest.com The use of an appropriate internal standard is crucial for accurate quantification, as it can help to compensate for matrix effects. nih.gov

Table 3: Key Aspects of HPLC Method Development for Butyl Phosphate Analysis
AspectDetailsReferences
InstrumentationHPLC coupled with tandem mass spectrometry (LC-MS/MS) proquest.comnih.gov
Column TypesReversed-phase (e.g., BEH C18), HILIC proquest.comnih.gov
Mobile PhaseMethanol or acetonitrile with an aqueous buffer nih.gov
QuantificationInternal standard method to mitigate matrix effects nih.gov

Gas Chromatography (GC) with Specialized Detectors

Spectroscopic Characterization and Quantification Approaches

Spectroscopic techniques provide valuable information about the structure and concentration of chemical compounds. For butyl phosphate research, spectrophotometry and vibrational spectroscopy are particularly useful.

A common spectrophotometric method for the determination of phosphates, including those derived from butyl phosphates, is based on the formation of a colored phosphomolybdate complex. researchgate.netakjournals.comresearchgate.netucdavis.edu In this method, the organophosphate is first converted to orthophosphate. The orthophosphate then reacts with molybdate in an acidic medium to form a phosphomolybdic acid, which is subsequently reduced to produce a intensely colored "molybdenum blue" complex. akjournals.comresearchgate.net The intensity of the blue color, which is proportional to the phosphate concentration, is measured using a spectrophotometer at a specific wavelength, typically around 830 nm. akjournals.com This method is simple, cost-effective, and can be used for the quantification of total phosphate content.

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques for the qualitative analysis of butyl phosphates. chalcogen.ro These techniques provide information about the vibrational modes of the molecules, yielding a unique spectral fingerprint for each compound. For instance, the FTIR spectrum of di-n-butyl phosphate can be distinguished from that of tri-n-butyl phosphate by the presence of a hydroxyl group band. chalcogen.ro Similarly, Raman spectroscopy can also be used to differentiate between these compounds based on characteristic bands in their spectra. chalcogen.ro

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation and Interaction Studies

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for the qualitative analysis and structural elucidation of butyl phosphate compounds. It provides detailed information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

In the analysis of butyl phosphates, FT-IR is instrumental in identifying key vibrational bands that characterize the molecule. The phosphoryl (P=O) stretching vibration is a particularly useful diagnostic peak. Theoretical and experimental studies on tributyl phosphate (TBP) and its degradation products, dibutyl phosphate (HDBP) and monobutyl phosphate (H2MBP), show distinct spectral features. For instance, the P=O stretching band appears at different wavenumbers and intensities depending on the molecular structure and intermolecular interactions. chalcogen.roresearchgate.net Electron-poor ions can coordinate with the phosphoryl group, causing a significant shift in its stretching frequency, typically lower by 30-100 cm⁻¹. cwejournal.org

FT-IR spectroscopy is also employed to study intermolecular interactions, such as self-association. Studies on TBP in various alkane diluents have shown that TBP can form dimers and even trimers. nih.gov By deconvoluting the complex P=O stretching band in the FT-IR spectrum, researchers can identify and quantify the monomeric and associated species. nih.gov Furthermore, FT-IR-ATR (Attenuated Total Reflectance) spectroscopy has been developed as a semi-quantitative tool to monitor the degradation of TBP, for example, during alkaline hydrolysis, by tracking changes in peak intensity ratios. clemson.edu

Table 1: Characteristic FT-IR Vibrational Frequencies for Butyl Phosphate Compounds

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Compound Reference
P=O Stretching 1283 - 1310 TBP, HDBP, H₂MBP chalcogen.ro
P-O-C Stretching 1028 TBP researchgate.net
C-H Stretching 3024 - 3084 TBP chalcogen.ro
O-H Stretching Broad band HDBP, H₂MBP chalcogen.ro

Ultraviolet-Visible (UV-Vis) Spectroscopy for Oxidation Process Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy, while not always suitable for direct detection of simple alkyl phosphates which lack strong chromophores, can be a valuable tool for monitoring their reactions, particularly oxidation processes. The degradation or transformation of butyl phosphates can be tracked if the process generates products that absorb light in the UV-Vis range. researchgate.net

For many organophosphates, UV-Vis spectroscopy is used indirectly. For example, the degradation of certain organophosphate pesticides can be monitored by detecting the formation of p-nitrophenol, a product that is both UV-absorbent and electroactive. nih.gov In other applications, organophosphates are made detectable through complexation reactions. A sensitive spectrophotometric method for detecting organophosphates was developed using ytterbium (Yb³⁺) functionalized gold nanoparticles. researchgate.netccspublishing.org.cn The presence of the organophosphate leads to the aggregation of the nanoparticles, causing a measurable change in the UV-Vis absorbance spectrum at around 520 nm. researchgate.netccspublishing.org.cn This principle can be adapted to monitor processes where butyl phosphate derivatives interact with specific reagents or nanoparticles.

A simple and environmentally safe spectrophotometric method has also been developed for the determination of organophosphates in fruit and vegetable samples using a magnesia mixture. nih.gov The reaction produces magnesium phosphate, which can be detected by a UV-Visible spectrophotometer, with the intensity of the resulting precipitate being proportional to the phosphate concentration. nih.gov

Table 2: UV-Vis Spectroscopic Data for Organophosphate Detection Methods

Method Analyte Wavelength (nm) Principle
Gold Nanoparticle Aggregation Organophosphorus Pesticides 520 Aggregation of AuNPs-Yb³⁺ complex decreases absorbance researchgate.netccspublishing.org.cn
Complexation Study Cu(II)-Glyphosate 250 Monitoring metal-ligand complex formation cwejournal.org
Degradation Product Detection Monocrotophos 490 Detection after reaction with 2,4-dinitrophenylhydrazine cwejournal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination (e.g., ¹H, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of molecular structures. For organophosphorus compounds like disodium butyl phosphate, both proton (¹H) and phosphorus-31 (³¹P) NMR are highly informative.

³¹P NMR: The phosphorus nucleus is highly suitable for NMR studies. ³¹P NMR spectroscopy is a primary tool for characterizing organophosphorus compounds and monitoring their reactions. researchgate.net Studies on dibutyl phosphate (DBP) have utilized ³¹P NMR to investigate intermolecular interactions in various polar solvents. cdnsciencepub.com The chemical shift of the phosphorus atom is sensitive to its chemical environment, including changes due to acid dissociation and interactions with solvent molecules or ions. By comparing the ³¹P chemical shifts of DBP and a reference compound like tributyl phosphate (TBP), researchers can isolate the effects of intermolecular interactions on the P-OH group of DBP. cdnsciencepub.com This approach has been successfully used to determine the acid dissociation constants of DBP in different solvents. cdnsciencepub.com

¹H NMR: Proton NMR provides detailed information about the hydrogen atoms in the butyl chains of the molecule. The chemical shifts and coupling patterns of the protons on the carbon atoms adjacent to the phosphate group and along the alkyl chain confirm the butyl structure. The ¹H NMR spectrum of dibutyl phosphate, for example, shows characteristic signals for the different methylene (CH₂) and methyl (CH₃) groups in the butyl chains. chemicalbook.comnih.gov

Table 3: Representative ¹H NMR Chemical Shift Data for Dibutyl Phosphate in CDCl₃

Assignment Chemical Shift (ppm)
-CH₂-O-P ~4.03
-CH₂-CH₂-O-P ~1.66
-CH₂-CH₃ ~1.43
-CH₃ ~0.94

Data sourced from spectral database information for Dibutyl phosphate. chemicalbook.com

Mass Spectrometric Identification and Quantification (GC-MS, LC-MS)

Mass spectrometry (MS), often coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is a cornerstone for the sensitive identification and precise quantification of butyl phosphate compounds. researchgate.netcdc.gov

GC-MS: Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. For less volatile compounds like dibutyl phosphate (HDBP) and monobutyl phosphate (H2MBP), a derivatization step is often necessary to convert them into more volatile esters. iaea.orgscirp.orgscirp.org A common method involves methylation with diazomethane before GC analysis. iaea.orgscirp.orgscirp.org Following separation on the GC column, the mass spectrometer provides mass-to-charge ratio information, allowing for definitive identification and quantification. GC coupled with detectors like a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) also offers high sensitivity for phosphorus-containing compounds. akjournals.com

LC-MS: Liquid chromatography is particularly advantageous for analyzing non-volatile and thermally labile compounds without the need for derivatization. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS for the analysis of organophosphates. nih.gov ESI-MS has been successfully applied to the direct determination of HDBP and H2MBP in complex matrices. nih.govresearchgate.net Analysis can be performed in both positive and negative ionization modes. The negative mode is effective for detecting deprotonated molecules like [M-H]⁻, while the positive mode can detect protonated molecules or clusters, such as the [2TBP, HDBP + H]⁺ cluster, which has been used for quantifying trace amounts of HDBP in TBP. nih.gov

Table 4: Mass Spectrometry Methods for Butyl Phosphate Analysis

Technique Compound(s) Key Features
GC-MS TBP, HDBP, H₂MBP Requires derivatization for HDBP/H₂MBP; provides structural confirmation. iaea.orgscirp.org
LC-MS (ESI) HDBP, H₂MBP Direct analysis without derivatization; high sensitivity and specificity. nih.govresearchgate.netcancer.gov

Advanced Electrochemical and Potentiometric Methods for Specific Ion Detection

Advanced electrochemical methods offer sensitive, rapid, and often portable solutions for the detection of organophosphate compounds. acs.org These techniques are typically based on measuring changes in electrical signals (current, potential) resulting from a chemical reaction involving the analyte.

While direct electrochemical detection of this compound can be challenging, several strategies have been developed for organophosphates in general. Many electrochemical sensors rely on the enzymatic hydrolysis of organophosphates, which produces an electroactive product that can be easily detected. researchgate.net For instance, the hydrolysis of certain organophosphates yields p-nitrophenol, which can be quantified electrochemically. nih.govrsc.org

Non-enzymatic sensors are also being developed. One approach uses zirconia (ZrO₂) nanoparticles, which have a strong affinity for the phosphate group, to selectively capture organophosphates onto an electrode surface. acs.org The bound organophosphates can then be detected using techniques like square-wave voltammetry. acs.org Another strategy involves modifying electrodes with materials that can catalytically hydrolyze organophosphates, allowing for in-situ electrochemical detection of the hydrolysis products. rsc.org These principles can be tailored for the specific detection of butyl phosphate ions, potentially through the development of ion-selective electrodes (ISEs) or specific recognition elements integrated into an electrochemical transducer. Potentiometric methods, which measure the potential difference between two electrodes, form the basis of ISEs and could provide a direct means of quantifying butyl phosphate activity in a solution.

Environmental Chemistry and Biogeochemical Cycling of Butyl Phosphate Compounds

Abiotic Degradation in Environmental Compartments

Abiotic degradation pathways are crucial in the initial transformation of butyl phosphate (B84403) compounds upon their release into the environment. These processes occur independently of biological activity and are primarily driven by physical and chemical factors.

Photolytic degradation, or photodegradation, is a process where chemical compounds are broken down by photons from sunlight. For organophosphate esters (OPEs) in aquatic environments, this can be a significant degradation pathway. tandfonline.commdpi.com The process can occur through direct photolysis, where the OPE molecule itself absorbs light, or indirect photolysis, which involves photosensitizing agents present in the water, such as dissolved organic matter.

While specific studies on the photolytic degradation of disodium (B8443419) butyl phosphate are limited, research on related OPEs suggests that the primary mechanism involves the cleavage of the phosphate ester bonds. nih.gov For instance, the photolysis of di-n-butyl phthalate (B1215562), another ester compound, has been shown to involve the hydrolytic photolysis of the ester chain. nih.gov The presence of UV irradiation can lead to the formation of reactive species like hydroxyl radicals, which can further attack the organic moieties of the molecule. The efficiency of photolytic degradation is influenced by factors such as water depth, turbidity, and the presence of other organic compounds that can either enhance or inhibit the process. tandfonline.com

Chemical hydrolysis is a significant abiotic degradation pathway for many organophosphate esters. nih.gov This process involves the reaction of the compound with water, leading to the cleavage of the ester bonds. The rate of hydrolysis is highly dependent on pH and temperature.

Studies on tri-n-butyl phosphate (TBP), a related compound, have shown that hydrolysis can occur under acidic, neutral, or alkaline conditions. who.intscispace.com Alkaline hydrolysis of TBP is often autocatalytic, meaning the products of the reaction can catalyze further degradation. rsc.orgresearchgate.net The process typically involves a nucleophilic attack by a hydroxide (B78521) ion on the phosphorus center, leading to the displacement of a butoxy group. researchgate.net

The general hydrolysis pathway for a butyl phosphate ester can be summarized as follows:

Step 1: Tri-n-butyl phosphate is hydrolyzed to dibutyl hydrogen phosphate.

Step 2: Dibutyl hydrogen phosphate is further hydrolyzed to butyl dihydrogen phosphate.

Step 3: Finally, butyl dihydrogen phosphate is hydrolyzed to orthophosphate and n-butanol. who.int

The rate of hydrolysis is generally slow under neutral conditions but increases significantly in acidic or alkaline environments. doi.org For instance, the hydrolysis of TBP in a nitric acid-saturated solution is considered inferior to radiolytic degradation in terms of efficiency. doi.org

FactorInfluence on Hydrolysis RateReference
pH Rate increases in acidic and alkaline conditions. who.int
Temperature Higher temperatures generally increase the rate of hydrolysis. researchgate.netresearchgate.net
Presence of Catalysts The reaction can be autocatalytic, with products accelerating the rate. rsc.org

Sorption, the process by which a chemical binds to solid particles such as soil or sediment, plays a critical role in the environmental fate of butyl phosphate compounds. mdpi.com It affects their mobility, bioavailability, and susceptibility to other degradation processes. The extent of sorption is influenced by the physicochemical properties of both the chemical and the environmental matrix.

Organophosphate esters exhibit a wide range of sorption behaviors depending on their polarity and the organic carbon content of the soil or sediment. researchgate.netmdpi.com More hydrophobic OPEs tend to sorb more strongly to organic matter. Given that disodium butyl phosphate is a salt, it is expected to be relatively polar and water-soluble, which would suggest lower sorption to soil and sediment compared to more non-polar OPEs. osti.gov

The primary mechanisms of sorption for phosphorus compounds in soil include:

Adsorption: Binding to the surfaces of minerals like aluminum and iron oxides and hydroxides. mcgill.ca

Precipitation: Formation of insoluble phosphate minerals, particularly in calcareous soils. mcgill.ca

Desorption, the release of a sorbed chemical back into the solution phase, is the reverse of sorption. The balance between sorption and desorption determines the concentration of the compound in the aqueous phase and thus its potential for transport and degradation.

Biotic Transformation and Microbial Degradation Pathways

Microbial degradation is a key process in the ultimate breakdown of butyl phosphate compounds in the environment. oup.com A wide variety of microorganisms have evolved the ability to utilize organophosphates as a source of carbon, phosphorus, or energy. sbmicrobiologia.org.br

Numerous bacterial strains capable of degrading organophosphorus compounds have been isolated from various environments, including agricultural soils and industrial wastewater. scielo.org.mxnih.gov While specific studies on this compound are scarce, research on the biodegradation of TBP provides insight into the types of microorganisms that may be involved.

Several bacterial genera have been identified with the ability to degrade TBP and other OPEs, including:

Pseudomonas

Flavobacterium sbmicrobiologia.org.br

Brevundimonas sbmicrobiologia.org.br

Agrobacterium nih.gov

Serratia se.org.pkresearchgate.net

Providencia nih.govresearchgate.net

Delftia nih.govresearchgate.net

Bacillus nih.gov

These bacteria can utilize TBP as a sole source of carbon and phosphorus. nih.gov For example, Providencia sp. BGW4 and Delftia sp. BGW1 have been shown to degrade significant amounts of TBP within a few days. nih.gov The degradation process is often initiated by hydrolysis of the ester bonds, releasing butanol and inorganic phosphate. who.int

Microbial GenusCapabilityReference
Pseudomonas Degrades various organophosphates. scielo.org.mx
Flavobacterium Degrades a wide range of organophosphate bonds. sbmicrobiologia.org.br
Serratia Efficiently degrades chlorpyrifos (B1668852) and TBP. se.org.pkresearchgate.net
Providencia Utilizes TBP as a sole carbon and phosphorus source. nih.govresearchgate.net
Delftia Degrades TBP. nih.govresearchgate.net

The microbial degradation of organophosphorus compounds is mediated by specific enzymes. Depending on the structure of the compound, different enzymatic pathways are involved in cleaving either the carbon-phosphorus (C-P) bond or the phosphorus-oxygen (P-O) ester bond. nih.govmdpi.com

For organophosphonates, which contain a direct C-P bond, two primary enzymatic pathways have been identified in bacteria:

The C-P Lyase Pathway: This pathway has a broad substrate specificity and is thought to be responsible for the breakdown of many phosphonate (B1237965) herbicides. It involves a multi-protein complex that cleaves the C-P bond through a radical-based mechanism. nih.govresearchgate.net

The Phosphonatase Pathway: This pathway is more specific and acts on compounds like 2-aminoethylphosphonate. It involves a two-step process where the C-P bond is cleaved by hydrolysis. nih.govnih.gov

For organophosphate esters like this compound, the key enzymatic reaction is the hydrolysis of the P-O ester bond. This is carried out by a class of enzymes known as phosphotriesterases (PTEs) or organophosphate hydrolases (OPHs). sbmicrobiologia.org.brnih.gov These enzymes catalyze the nucleophilic attack on the phosphorus center, leading to the cleavage of the ester linkage. frontiersin.org

The general mechanism for PTEs involves a binuclear metal center (often containing zinc, cobalt, or other divalent cations) in the active site. This metal center activates a water molecule, which then acts as the nucleophile to attack the phosphorus atom. nih.govmdpi.com This hydrolytic cleavage is a critical detoxification step, as it breaks down the parent organophosphate into less toxic alcohol and phosphate moieties. oup.com

Influence of Environmental Parameters on Biodegradation Rates (e.g., pH, Temperature, Presence of Co-Contaminants)

The biodegradation of butyl phosphate compounds, including this compound, is a critical process governing their persistence and fate in the environment. This process is primarily mediated by microorganisms that utilize these compounds as a source of phosphorus or carbon. researchgate.net The efficiency and rate of this microbial degradation are significantly influenced by various environmental parameters, most notably pH, temperature, and the presence of other chemical substances (co-contaminants).

pH: The pH of the environmental matrix, such as soil or water, plays a pivotal role in the biodegradation of organophosphates. It can directly affect the metabolic activity of microbial populations and the functionality of the extracellular enzymes responsible for the initial hydrolysis of the phosphate esters. researchgate.netoup.com Soil pH may influence the degradation rate by affecting the uptake of the compound by microorganisms. oup.com For many organophosphate-degrading enzymes, such as phosphotriesterases (PTEs), activity is optimal within a specific pH range. While some enzymes function effectively across a broad pH spectrum, significant deviations from the optimal pH can lead to a sharp decline in degradation efficiency. nih.gov

Temperature: Temperature is another critical factor that controls the kinetics of enzymatic reactions and the growth rate of degrading microorganisms. Generally, an increase in temperature, up to an optimal point, enhances the rate of biodegradation. Studies on various organophosphates have shown that toxicity and degradation rates can be temperature-dependent. who.int For instance, research on rainbow trout suggested that the toxicity of tri-n-butyl phosphate (TBP) increases with rising temperatures. who.int The enzymes involved in the degradation process, particularly those sourced from thermophilic or psychrophilic organisms, exhibit distinct temperature optima. mdpi.com

Presence of Co-Contaminants: The existence of other pollutants in the environment can have varied effects on the biodegradation of butyl phosphates. Some co-contaminants may be toxic to the degrading microbial consortia, thereby inhibiting the process. Conversely, the presence of other structurally similar organophosphate compounds can sometimes lead to a phenomenon known as "cross-adaptation," where microbial populations adapted to one pesticide show an enhanced ability to degrade another. oup.com This suggests that a history of exposure to similar chemicals can prime the microbial community for more rapid degradation. The presence of metal ions can also impact enzymatic activity, with some ions acting as cofactors and others as inhibitors. oup.com

The table below summarizes the general influence of these key environmental parameters on the biodegradation of organophosphate compounds like butyl phosphates.

Environmental ParameterGeneral Influence on Biodegradation RateMechanism of Action
pH Optimal rates typically occur within a specific range (often near neutral); rates decrease at highly acidic or alkaline conditions.Affects microbial uptake, enzyme stability, and the catalytic activity of hydrolases. oup.com
Temperature Rates generally increase with temperature up to an optimum, beyond which enzyme denaturation occurs.Influences microbial growth rates and the kinetics of enzymatic reactions. who.int
Co-Contaminants Can be inhibitory (toxic effects) or stimulatory (cross-adaptation, cometabolism).May interfere with microbial metabolism or, conversely, induce the production of degrading enzymes. oup.com

Environmental Transport and Distribution Modeling

Understanding the movement and final destination of butyl phosphate compounds in the environment is essential for assessing their potential impact. Environmental transport and distribution are governed by the physicochemical properties of the specific compound (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and the characteristics of the environmental compartments. who.int To predict this behavior, scientists employ various multimedia environmental models.

These models simulate the partitioning of chemicals between air, water, soil, sediment, and biota. For organophosphate esters (OPEs), including butyl phosphates, models like the poly-parameter linear free energy relationship-modified Multimedia Urban Model (ppLFER-MUM) have been used to estimate emissions and fate in urban environments. nih.govacs.orgepa.gov Such studies have revealed that OPEs can be released into the urban atmosphere and subsequently transferred to surface waters, primarily through precipitation. nih.govacs.org Due to their persistence and relatively high water solubility, some OPEs are efficiently transported through surface water systems. nih.govacs.orgepa.gov

Long-range atmospheric transport is another significant distribution pathway for OPEs. Research in remote locations like the Arctic has detected various OPEs in air and soil samples, indicating that these compounds can travel far from their sources and accumulate in pristine environments. nih.gov Models such as the Hybrid Single-Particle Lagrangian Integrated Trajectory (HYSPLIT) are used to trace the origins of air masses, helping to identify potential sources and transport pathways of OPEs found in remote marine or polar regions. acs.org

The table below presents key findings from studies using environmental transport models for OPEs.

Model/Study TypeEnvironmental Compartment(s)Key Findings for Organophosphate Esters (OPEs)Reference
Multimedia Urban Model (ppLFER-MUM) Air, Water, Soil (Urban)OPEs are emitted to urban air and transferred to water via precipitation. Water transport is a significant removal pathway for persistent and soluble OPEs. nih.govacs.org
Long-Range Transport Analysis Air, Soil (Arctic)OPEs undergo long-range atmospheric transport and accumulate in remote regions, with net deposition from air to soil being a dominant process. nih.gov
Air Mass Back Trajectory (HYSPLIT) Air, Seawater (Marine)Used to assess the origins of air masses carrying OPEs, explaining their distribution over large bodies of water like the South China Sea. acs.org

Complexation with Metal Ions in Environmental Systems

The phosphate moiety in butyl phosphate compounds can act as a ligand, enabling it to form complexes with various metal ions present in soil and aquatic systems. This complexation behavior is a crucial aspect of the biogeochemical cycling of both phosphorus and metals. khanacademy.orgumn.edu The formation of these complexes can alter the solubility, mobility, and bioavailability of both the butyl phosphate and the metal ion. umn.edu

In soil, phosphate ions are known to react with cations such as iron (Fe³⁺), aluminum (Al³⁺), and calcium (Ca²⁺). umn.edu These reactions are highly pH-dependent. In acidic soils, butyl phosphates are more likely to form low-solubility complexes with iron and aluminum, whereas in alkaline (calcareous) soils, complexation with calcium is more prevalent. umn.edu

The complexation behavior of tri-n-butyl phosphate (TBP), a structurally related compound, has been extensively studied, particularly for its ability to selectively extract specific metal ions. Computational studies using Density Functional Theory (DFT) have investigated the electronic structures and binding energies of TBP complexes with various metals. These studies show that TBP forms stable complexes with actinides and lanthanides, such as Plutonium(IV) (Pu(IV)), Thorium(IV) (Th(IV)), and Uranium(VI) (U(VI)), exhibiting strong selectivity. researchgate.netnih.govacs.orgresearchgate.net For instance, the calculated extraction energy for the Pu(IV)-TBP complex is significantly large (-73.1 kcal/mol), explaining its preferential extraction over other ions like Zirconium(IV) (Zr(IV)) (-57.6 kcal/mol). nih.govacs.org While these specific metals are primarily of concern in the context of nuclear fuel reprocessing, the underlying principles demonstrate the strong potential for butyl phosphates to interact with and mobilize or sequester heavy metals in contaminated environments. However, TBP was found to be ineffective at complexing certain other metal ions, such as aluminum, cesium, chromium, iron, and nickel, from simulated waste solutions under specific pH conditions. osti.gov

The following table summarizes research findings on the complexation of butyl phosphate compounds with various metal ions.

Metal Ion(s)Butyl Phosphate Compound StudiedKey Research FindingsReference
Pu(IV), Zr(IV)Tri-n-butyl phosphate (TBP)DFT calculations show superior extraction ability for Pu(IV) over Zr(IV), with estimated extraction energies of -73.1 and -57.6 kcal/mol, respectively. nih.govacs.orgresearchgate.net
U(VI), Th(IV), Nd(III)Tri-n-butyl phosphate (TBP)Computational and experimental data indicate preferential complexation and extraction of U(VI), followed by Th(IV), over Nd(III). researchgate.net
Al, Cs, Cr, Fe, Ni, NaTri-n-butyl phosphate (TBP)Experimental analysis showed TBP was not an effective chelating agent for these metal ions in simulated waste solutions at pH 5, 7, 8, and 10. osti.gov
Fe³⁺, Al³⁺, Ca²⁺General Phosphate EstersIn environmental systems, phosphates form low-solubility complexes with Fe/Al in acidic soils and Ca in alkaline soils, affecting their mobility. umn.edu

Interactions with Model and Non Human Biological Systems Mechanistic Chemical Biology

Studies on Enzyme-Catalyzed Hydrolysis of Phosphate (B84403) Esters

The enzymatic hydrolysis of phosphate esters, such as butyl phosphate, is a fundamental biochemical process. Phosphatases are a class of enzymes that catalyze the cleavage of phosphate groups from various substrates.

The kinetic properties of phosphatases with respect to butyl phosphates are crucial for understanding their catalytic efficiency and substrate specificity. Studies on calf-intestinal alkaline phosphatase have shown that the enzyme's activity is influenced by the pH of the environment. The Michaelis constant (K_m) and the maximum velocity (V_max) of the enzymatic reaction are pH-dependent. For instance, in the hydrolysis of various phosphate esters, the K_m and the competitive inhibition constant (K_i) for inhibitors like inorganic phosphate change significantly over a pH range of 8 to 10. nih.gov This suggests that the binding of substrates and inhibitors to the active site is sensitive to pH.

Research on alkaline phosphatase has demonstrated that the enzyme can hydrolyze a variety of phosphate esters, including those with alkyl groups like the butyl group. The enzyme preparation from calf intestine was found to hydrolyze fluorophosphate, pyrophosphate, and adenosine (B11128) 5'-triphosphate as readily as it hydrolyzes 4-methylumbelliferyl phosphate and β-glycerophosphate. nih.gov While specific kinetic data for disodium (B8443419) butyl phosphate is not extensively detailed in the available literature, the general principles of phosphatase activity suggest that it would serve as a substrate, with its hydrolysis rate being dependent on factors such as pH, temperature, and the specific type of phosphatase involved. The inhibition of alkaline phosphatase by inorganic phosphate and other phosphate derivatives is typically of a 'mixed' type, where both K_m and V_max are affected, though the competitive element is stronger. nih.gov This indicates that the product of butyl phosphate hydrolysis, inorganic phosphate, would act as an inhibitor.

Table 1: General Kinetic Parameters of Phosphatase Activity

ParameterDescriptionSignificance for Butyl Phosphate Hydrolysis
K_m Michaelis constant, representing the substrate concentration at half-maximal velocity.A lower K_m would indicate a higher affinity of the phosphatase for butyl phosphate.
V_max Maximum rate of the reaction when the enzyme is saturated with the substrate.Indicates the catalytic efficiency of the phosphatase in hydrolyzing butyl phosphate.
K_i Inhibition constant, representing the concentration of an inhibitor required to produce half-maximal inhibition.Important for understanding the feedback inhibition by inorganic phosphate, a product of the reaction.
pH optimum The pH at which the enzyme exhibits maximum activity.Determines the environmental conditions under which butyl phosphate hydrolysis will be most efficient.

This table presents a conceptual overview of kinetic parameters relevant to the study of phosphatase activity on butyl phosphates, based on general enzymatic principles.

The interaction between phosphatases and their phosphate ester substrates, including butyl phosphate, is governed by the three-dimensional structure of the enzyme's active site. X-ray crystallography studies of various proteins that bind phosphate-containing groups have revealed common structural features of these binding sites. nih.gov

Phosphate binding sites in proteins are often characterized by the presence of positively charged and polar amino acid residues. Arginine, histidine, and lysine (B10760008) are frequently involved in forming salt bridges with the negatively charged phosphate group. Serine and tyrosine can form hydrogen bonds. nih.gov A significant number of phosphate binding sites are located near the amino terminus of an alpha-helix, where the helix dipole can contribute to stabilizing the negative charge of the phosphate. nih.govbartongroup.org

In the context of a phosphatase, the active site contains a catalytic apparatus, often involving metal ions like zinc in alkaline phosphatase, which coordinate with the phosphate group of the substrate. The binding of the butyl phosphate to the active site would involve interactions between its phosphate moiety and these specific residues and metal ions. The butyl group, being hydrophobic, would likely interact with nonpolar residues within a hydrophobic pocket of the active site. The precise orientation of the substrate within the active site is critical for the nucleophilic attack that leads to the cleavage of the phosphate ester bond. Structural analyses have shown that there isn't a single "typical" phosphate binding site, but rather a variety of structural solutions to the problem of binding the phosphate group. nih.gov

Table 2: Common Amino Acid Residues in Phosphate Binding Sites

Amino AcidTypeCommon Interaction with Phosphate
ArgininePositively ChargedSalt bridge, Hydrogen bond
LysinePositively ChargedSalt bridge, Hydrogen bond
HistidinePositively Charged (at certain pH)Salt bridge, Hydrogen bond
SerinePolarHydrogen bond
ThreoninePolarHydrogen bond
TyrosinePolar, AromaticHydrogen bond, Pi-stacking with other residues
GlycineSmall, FlexibleAllows for close approach of other residues

This interactive table summarizes the roles of common amino acid residues in the binding of phosphate groups, which is applicable to the interaction of disodium butyl phosphate with phosphatases.

Interaction Mechanisms with Inorganic Surfaces

The interaction of organophosphates like this compound with inorganic surfaces is a critical area of study in environmental science and materials science. Research has been conducted on the adsorption of dibutyl and monobutyl phosphates onto inorganic oxides such as aluminum oxide (Al₂O₃). iaea.org

The adsorption process is influenced by the chemical properties of both the organophosphate and the inorganic surface. The phosphate head of the monobutyl phosphate molecule can interact with the surface of the metal oxide through various mechanisms, including electrostatic interactions, ligand exchange, and the formation of surface complexes. The nature of the interaction is also dependent on the pH of the solution, which affects the surface charge of the oxide and the ionization state of the phosphate group.

Studies on the adsorption of phosphate ions on inorganic ion exchangers have shown that materials like hydrous zirconium dioxide and mixed hydrous oxides of iron and aluminum have a high affinity for phosphate. researchgate.net The mechanism of adsorption is proposed to involve not only ion exchange with surface hydroxide (B78521) groups but also a nucleophilic substitution reaction. researchgate.net Similarly, the butyl chain of the molecule can have hydrophobic interactions with the surface or other adsorbed molecules. The kinetics of adsorption and the formation of adsorption isotherms are key to understanding the capacity and rate of uptake of butyl phosphates by these materials.

Fundamental Interactions with Non-Human Biomolecules (e.g., DNA, Proteins, Lipids in in vitro model systems)

The study of the fundamental interactions of small molecules like this compound with essential biomolecules provides insights into their potential biochemical effects, independent of a whole-organism physiological context.

In vitro studies can elucidate the direct binding of this compound to biomolecules such as proteins and DNA. While specific studies on this compound are limited, the behavior of similar organophosphorus compounds can provide valuable insights.

Proteins: The phosphate group of this compound can interact with proteins in a manner similar to how it binds to the active sites of enzymes. This binding is primarily driven by electrostatic interactions with positively charged amino acid residues and hydrogen bonding with polar residues. nih.govbartongroup.org The butyl group can engage in hydrophobic interactions, potentially influencing the conformation of the protein upon binding. The phosphorylation of proteins is a key regulatory mechanism, and while this compound is not a phosphorylating agent in the same way as ATP, its binding to protein surfaces could potentially modulate protein-protein interactions. nih.gov

DNA: The DNA double helix possesses a negatively charged phosphate backbone. Cationic molecules are known to interact with DNA through electrostatic interactions. While this compound itself is anionic, its interactions could be mediated by cations present in the solution. Studies on arylphosphonium salts, which are cationic organophosphorus compounds, have shown that they can interact with and aggregate DNA. nih.gov The extent of this interaction is dependent on the chemical structure of the compound. While the interaction of anionic butyl phosphate with DNA is expected to be less direct, the potential for complex formation in the presence of divalent metal ions, which can bridge the phosphate groups of both molecules, cannot be entirely ruled out. The planar bases of DNA also offer sites for intercalation or groove binding by small molecules, though the flexible butyl chain makes such specific interactions less likely.

In isolated in vitro systems, this compound could potentially influence various biochemical reactions. As a phosphate-containing molecule, it could act as a competitive inhibitor for enzymes that utilize phosphate or phosphate-containing substrates. For example, in pathways involving kinases and phosphatases, the presence of excess butyl phosphate could interfere with the normal binding of substrates or products.

Role in Model Organism Metabolism (e.g., bacterial, yeast, plant systems focused on chemical transformations)

The biotransformation of this compound, an organophosphate compound, is primarily studied through the metabolic actions of its anionic form, dibutyl phosphate (DBP). Research into its fate in model biological systems reveals varying capabilities, with bacterial systems showing the most detailed evidence of complete degradation.

Bacterial Metabolism

Certain bacteria have demonstrated the ability to not only degrade dibutyl phosphate but also to utilize it as a primary nutrient source. A notable example is the bacterium Sphingobium sp. strain RSMS, which was isolated from a radioactive solid waste management site. nih.govresearchgate.net This strain is capable of completely degrading 20 mM of dibutyl phosphate within two days. nih.gov

The metabolic pathway involves the enzymatic hydrolysis of the phosphate ester bonds. Research has identified that phosphoesterase enzymes are critical to this process in Sphingobium sp. strain RSMS. researchgate.net Specifically, proteomic analysis and in-gel zymographic assays revealed that phosphodiesterase (PDE) and phosphomonoesterase (PME) activities are essential for the degradation of DBP and its precursor, tributyl phosphate (TBP). researchgate.net The breakdown of dibutyl phosphate by these enzymes yields butanol and inorganic phosphate as the final products. nih.gov

Significantly, Sphingobium sp. can use DBP as the sole source of both carbon and phosphorus for its growth. nih.gov The butanol released during degradation is further utilized by the bacterium as a carbon source, indicating a complete mineralization pathway that leaves no toxic residue in the medium. nih.gov

Yeast Metabolism

Specific metabolic pathways for dibutyl phosphate in common model yeast systems, such as Saccharomyces cerevisiae, are not extensively documented in scientific literature. However, yeast are known to possess a range of enzymes that could potentially act on such compounds. Saccharomyces cerevisiae contains intracellular esterases that catalyze the hydrolysis of various aliphatic and aromatic esters. nih.gov While not specifically demonstrated for DBP, this enzymatic capability suggests a potential, though unconfirmed, mechanism for cleaving the ester bonds of the organophosphate.

Furthermore, studies have shown that yeast can be genetically modified to express organophosphorus-degrading enzymes on their cell surface. For example, organophosphorus hydrolase has been successfully displayed on the surface of S. cerevisiae, enabling the cells to efficiently hydrolyze other organophosphates like paraoxon. This indicates that the yeast cellular environment is compatible with such biotransformations, primarily for bioremediation applications rather than as a natural metabolic route.

Plant Metabolism

Detailed research on the specific metabolic transformations of dibutyl phosphate within plant systems is limited. It is crucial to distinguish the metabolism of dibutyl phosphate from that of dibutyl phthalate (B1215562), a structurally different compound for which extensive plant metabolism research exists. Based on available information, specific enzymatic pathways for the uptake, translocation, and chemical breakdown of this compound within plant tissues have not been thoroughly characterized.

Interactive Data Table: Bacterial Metabolism of Dibutyl Phosphate

The following table summarizes the key findings from studies on the bacterial degradation of dibutyl phosphate.

Model OrganismSubstrateKey Enzymes/ProcessMetabolic Products
Sphingobium sp. strain RSMSDibutyl Phosphate (DBP)Phosphoesterases (Phosphodiesterase and Phosphomonoesterase)Butanol and Inorganic Phosphate

Applications in Advanced Separations Chemistry and Materials Science Fundamental Principles

Complexation Chemistry with Metal Ions in Separation Processes

The utility of organophosphate compounds, including salts like disodium (B8443419) butyl phosphate (B84403), in separation science is fundamentally linked to their ability to form complexes with metal ions. The key functional group responsible for this interaction is the phosphoryl group (P=O), where the oxygen atom acts as a Lewis base, donating a pair of electrons to a metal cation (a Lewis acid). This interaction is central to processes like solvent extraction, where metal ions are selectively transferred from an aqueous phase to an organic phase. researchgate.netunze.ba While extensive research has been conducted on neutral organophosphorus extractants like tri-n-butyl phosphate (TBP), the principles of coordination chemistry are broadly applicable to anionic species like the butyl phosphate anion. researchgate.netacs.org The formation of stable, neutral, and lipophilic metal-organophosphate complexes is crucial for their successful extraction into a non-polar solvent. unze.ba

Conversely, under certain conditions, particularly in the formation of solid phases or polymeric structures, non-stoichiometric complexes can arise. Amorphous aluminum phosphates, for instance, are better described as cross-linked ionic polymers rather than simple salts with a definite stoichiometry. scielo.br Their composition can vary depending on the synthesis conditions, such as pH and precursor concentrations. scielo.br This non-stoichiometry is due to the formation of a complex, extended network of P-O-Al bonds and hydrated ionic interactions, where the ratio of metal to phosphate is not fixed. scielo.br

Table 1: Examples of Stoichiometric and Non-Stoichiometric Metal-Phosphate Complexes

Complex Type Example Compound/System Metal-to-Ligand Ratio Key Characteristics
Stoichiometric Nd(NO₃)₃(TBP)₃ acs.org 1:3 (Nd:TBP) Discrete molecular complex with a fixed composition.
Stoichiometric HFeCl₄·2TBP researchgate.net 1:2 (HFeCl₄:TBP) Well-defined coordination of the extractant to the metal acid complex.

| Non-Stoichiometric | Amorphous Aluminum Phosphate scielo.br | Variable | Cross-linked ionic polymer structure; composition depends on formation conditions. |

The mechanism of metal ion extraction by organophosphates is a multi-step process that typically involves a cation exchange or a solvation mechanism. In a cation exchange process, the proton of an acidic organophosphate is exchanged for a metal ion. For neutral extractants like TBP, the mechanism is one of solvation, where the organophosphate molecule directly coordinates to the metal ion, neutralizing its charge by co-extracting anions to form a lipophilic species. researchgate.netresearchgate.net

The central interaction is the strong complexation between the lone-pair electrons of the phosphoryl oxygen (P=O) in the butyl phosphate and the empty orbitals of the metal ion. researchgate.net This forms a robust M-O-P coordinate bond. researchgate.net This complexation occurs at the interface between the aqueous and organic phases or in the bulk aqueous phase near the interface. nsf.gov The resulting neutral complex has reduced hydration and increased solubility in the organic diluent, driving its transfer from the aqueous phase.

Stripping, the reverse process of extraction, involves breaking the metal-ligand complex to transfer the metal ion back into a new aqueous phase. This is typically achieved by altering the chemical equilibrium. Methods include using a highly acidic aqueous solution to protonate the ligand, thereby preventing it from complexing the metal, or using a complexing agent in the aqueous phase that forms an even more stable, water-soluble complex with the metal ion.

The selectivity of butyl phosphate for specific metal ions is not an intrinsic property of the ligand alone but is heavily influenced by the chemical environment of the aqueous phase. Key factors include pH, ionic strength, and the presence of competing ions.

pH: The pH of the aqueous solution is a critical parameter. It dictates the protonation state of the butyl phosphate and the speciation of the metal ion (e.g., as a free aquo-ion or a hydroxo-complex). For acidic organophosphates, a lower pH (higher H⁺ concentration) can suppress the extraction of metal ions by shifting the equilibrium away from metal-ligand complex formation.

Presence of Other Ions: The presence of other cations and anions significantly affects selectivity.

Cations: Other metal ions can compete for the binding sites on the butyl phosphate ligand. However, in some cases, the presence of certain ions can enhance extraction. For example, excess calcium has been observed to increase the adsorption of phosphonates, possibly through the formation of ternary surface-phosphonate-metal complexes. amazonaws.com

Anions: Anions in the aqueous phase can compete with the phosphate ligand for coordination to the metal ion or can form ternary complexes. The presence of phosphate in the aqueous phase has been shown to enhance the adsorption of metal ions like Zn²⁺ and Cd²⁺ onto surfaces by forming metal-phosphate-surface complexes and increasing electrostatic attraction. ykcs.ac.cn The inhibitory effect of competing anions on this enhancement often follows the order SO₄²⁻ > NO₃⁻ > Cl⁻. ykcs.ac.cn

Ionic Strength: An increase in ionic strength can decrease the adsorption of metal ions. This is attributed to the shielding of electrostatic attraction between the charged surface and the metal ions and to increased competition from background electrolyte cations (e.g., Na⁺) for active binding sites. ykcs.ac.cn

Table 2: Influence of Chemical Environment on Metal Ion Separation

Parameter Effect on Metal Complexation/Extraction Chemical Rationale
pH Highly influential; extraction efficiency is pH-dependent. unze.ba Affects protonation of the phosphate ligand and metal ion speciation.
Competing Cations Can decrease extraction via competition or increase it via ternary complex formation. amazonaws.com Compete for binding sites; can act as a bridge between ligand and surface.
Competing Anions Can decrease extraction by forming stable aqueous complexes or enhance it by forming ternary surface complexes. ykcs.ac.cn Compete for metal coordination sites; can alter surface charge and electrostatic interactions.

| Ionic Strength | Generally decreases extraction/adsorption. ykcs.ac.cn | Shields electrostatic interactions and increases competition from background electrolyte ions. |

Role as Precursors or Additives in Novel Material Synthesis (e.g., Ceramics, Polymers)

Beyond separation science, organophosphates serve as versatile building blocks or functional additives in materials science. Their ability to form stable inorganic networks upon thermal treatment or to chemically interact during polymer combustion makes them valuable in the synthesis of advanced materials like bioceramics and flame-retardant polymers.

Calcium alkyl phosphates, including calcium butyl phosphate, have been identified as effective single-source precursors for the synthesis of calcium phosphate bioceramics. mdpi.comresearchgate.net These ceramics, such as biphasic mixtures of calcium pyrophosphate (Ca₂P₂O₇) and β-tricalcium phosphate (β-Ca₃(PO₄)₂), are widely used for bone regeneration due to their biocompatibility and osteoconductivity. nih.govcuneyttas.com

The synthesis involves the precipitation of an acidic salt, calcium alkyl phosphate, with the general composition Ca(RPO₄H)₂ (where R is an alkyl chain like butyl). mdpi.comresearchgate.net Upon controlled thermal treatment (calcination) in the range of 400–600 °C, this precursor undergoes a complex phase transformation. The organic butyl groups are burned off, and the acidic phosphate groups condense and rearrange to form a stable, biphasic ceramic powder. mdpi.com This method offers a distinct advantage as a single precursor can yield a mixture of ceramic phases, which can be beneficial for controlling the resorption rate of the final bioceramic implant. mdpi.comresearchgate.net

Table 3: Thermal Transformation of Calcium Butyl Phosphate Precursor

Precursor Material Composition Thermal Treatment Range Resulting Ceramic Phases Application

Phosphorus compounds, including phosphate esters, are highly effective as halogen-free flame retardants in polymeric materials. Their efficacy stems from their ability to interrupt the cycle of combustion through actions in either the solid (condensed) phase or the gas phase, with the specific mechanism depending on the phosphate's structure and the polymer matrix. nih.govd-nb.info

Condensed-Phase Mechanism: In this mode, the phosphate compound acts as an acid precursor upon heating. mdpi.com It decomposes to form phosphoric or polyphosphoric acid, which acts as a catalyst for the dehydration of the polymer backbone. This process promotes cross-linking and the formation of a thermally stable, carbonaceous char layer on the material's surface. nih.govd-nb.info This char layer serves as a physical barrier, insulating the underlying polymer from heat and oxygen and preventing the escape of flammable volatile gases, thus stifling the combustion process. researchgate.net

Gas-Phase Mechanism: Alternatively, if the phosphorus compound is volatile, it or its decomposition products can be released into the gas phase (the flame). nih.govmdpi.com In the flame, these species act as radical scavengers. They interrupt the high-energy, free-radical chain reactions that sustain combustion. The primary mechanism involves the generation of phosphorus-containing radicals, such as PO•, which are highly effective at quenching key combustion-propagating radicals like H• and OH•, forming less reactive species like HPO. nih.govd-nb.info This "flame poisoning" effect reduces the heat output of the flame and can extinguish it. researchgate.net

Table 4: Chemical Mechanisms of Phosphorus-Based Flame Retardants

Mechanism Location of Action Chemical Process Result
Condensed Phase nih.govd-nb.info Solid polymer Catalytic dehydration and cross-linking of the polymer. Formation of a protective, insulating char layer.

| Gas Phase nih.govd-nb.info | Flame | Release of volatile phosphorus species that scavenge H• and OH• radicals. | Interruption of combustion chain reactions (flame inhibition). |

Surface Functionalization and Adsorption Research

The principles of surface functionalization and adsorption are critical in advanced separations chemistry and materials science. Organophosphates, as a class of compounds, are integral to modifying the surface properties of various materials. While direct research specifically detailing the use of disodium butyl phosphate is limited, the fundamental behaviors of closely related short-chain alkyl phosphates provide a strong basis for understanding its potential applications in these fields. The interactions are largely governed by the phosphate head group and the butyl tail, enabling the controlled modification of surface energies and chemical affinities.

The primary mechanism by which alkyl phosphates, including by extension this compound, adsorb onto surfaces, particularly metal oxides, is through the formation of strong bonds between the phosphate group and the substrate. This process often involves ligand exchange with surface hydroxyl groups, leading to the formation of a self-assembled monolayer (SAM). The result is a robustly modified surface with properties dictated by the exposed alkyl chains. For instance, the adsorption of alkyl phosphates onto metal oxide surfaces such as aluminum oxide, titanium oxide, and zirconium oxide can transform a hydrophilic surface into a hydrophobic one.

Research on compounds chemically similar to this compound demonstrates their role as effective collectors in mineral flotation, a key process in separations chemistry. In this application, the phosphate portion of the molecule selectively binds to the surface of specific mineral particles, rendering them hydrophobic. These now water-repellent particles can attach to air bubbles and be floated to the surface for collection, thereby separating them from other minerals. The effectiveness of these collectors is influenced by factors such as the pH of the slurry and the specific mineralogy of the ore. For example, dithiophosphates are known collectors for a variety of metal sulfides.

The adsorption kinetics of related compounds, such as dibutyl phosphate on activated alumina, have been studied to understand the rate at which these functionalization processes occur. Such studies are crucial for optimizing industrial applications by determining the necessary contact time and concentration of the functionalizing agent to achieve the desired surface coverage. The adsorption process is often modeled using kinetic equations to elucidate the rate-limiting steps, which can be either diffusion-controlled or reaction-controlled.

The equilibrium of adsorption is also a key area of investigation, often described by adsorption isotherms. These models relate the amount of adsorbed substance on a surface to its concentration in the solution at a constant temperature. For alkyl phosphates, the nature of the isotherm can provide insights into whether the adsorption is monolayer or multilayer and can be used to calculate the maximum adsorption capacity of a given substrate.

To illustrate the principles of adsorption of organophosphates on a relevant material, the following table presents data on the adsorption of a related compound, dibutyl phthalate (B1215562), on a solid adsorbent. While not this compound, this data provides a representative example of the type of information gathered in adsorption research.

Adsorbent Dosage (g/L)Equilibrium Concentration (mg/L)Adsorption Capacity (mg/g)
0.55.219.6
1.07.812.2
2.010.17.45
4.012.54.38
8.014.82.55

This interactive table shows the relationship between the amount of adsorbent used and its capacity to adsorb a model organophosphate compound at equilibrium.

The research into the surface functionalization and adsorption of alkyl phosphates is foundational for developing advanced materials with tailored properties for a range of applications, from mineral separation and catalysis to biocompatible coatings and corrosion inhibition.

Future Research Directions and Unexplored Avenues

Development of Novel Analytical Methods for Trace Detection in Complex Environmental Matrices

The ubiquitous presence of organophosphate esters (OPEs) in various environmental compartments, including water, soil, and biota, necessitates the development of highly sensitive and selective analytical methods for their detection. wikipedia.orgtandfonline.commdpi.com While established techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for monitoring OPEs and their metabolites like dialkyl phosphates, future research must focus on overcoming existing limitations. researchgate.netnih.govnih.govub.edu

Current methods often require extensive sample pretreatment, which can be time-consuming and introduce analytical errors. researchgate.net A significant research avenue is the development of field-deployable and real-time monitoring technologies. researchgate.net This includes the design of advanced biosensors and lab-on-a-chip devices that can provide rapid, on-site detection of disodium (B8443419) butyl phosphate (B84403) at trace levels (ng/L). researchgate.netnih.gov Furthermore, creating molecularly imprinted polymers for solid-phase extraction could enhance selectivity for butyl phosphate isomers in complex matrices like industrial wastewater or sediment. nih.gov

Future analytical strategies should also aim to lower the limits of detection (LOD) and quantification (LOQ) to better assess the environmental background concentrations and ensure compliance with increasingly stringent regulatory standards. nih.gov

Below is a comparison of current and emerging analytical techniques for organophosphate detection.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Emerging Biosensors
Principle Separation by volatility, detection by mass-to-charge ratioSeparation by polarity, detection by mass fragmentationBiological recognition (e.g., enzyme, antibody) coupled with a transducer
Sample Matrix Water, Soil, Air (often requires derivatization)Water, Urine, Biological TissuesPrimarily Aqueous Samples
Sample Prep Extensive (e.g., liquid-liquid extraction, solid-phase extraction)Moderate (e.g., dilute-and-shoot, solid-phase extraction)Minimal
Detection Limit ng/L to µg/L nih.govSub ng/L to µg/L nih.govPotentially pg/L to ng/L
Field Deployable NoLimitedYes
Real-Time NoNoYes
Future Goal Miniaturization, faster run timesImproved ionization efficiency for polar metabolitesHigh selectivity, stability, and reusability

Elucidation of Complete Biodegradation Pathways and Enzyme Systems

Bioremediation, which utilizes microorganisms or their enzymes to break down pollutants, is an environmentally friendly and cost-effective approach for treating organophosphate contamination. mdpi.comresearchgate.net While studies have identified bacteria and fungi capable of degrading tributyl phosphate (TBP), a closely related compound, the complete metabolic pathways are not fully understood. nih.govnih.govnih.govuab.cat

Future research should focus on isolating and characterizing novel microbial strains, such as those from the genera Sphingomonas, Providencia, and Delftia, that can utilize disodium butyl phosphate as a sole carbon or phosphorus source. nih.govnih.gov A key objective is to identify all metabolic intermediates and final breakdown products. Studies on TBP have identified dibutyl phosphate (DBP) and monobutyl phosphate (MBP) as key metabolites, suggesting a stepwise hydrolysis of the ester bonds. nih.govuab.cat The pathway for this compound is expected to proceed through similar dealkylation steps.

A crucial unexplored avenue is the identification and characterization of the specific enzymes responsible for this degradation. Organophosphate-hydrolyzing enzymes, such as phosphotriesterases (PTEs), organophosphate hydrolase (OPH), and cytochrome P450 systems, are known to be involved in the breakdown of other OPEs. uab.catresearchgate.netnih.gov Research efforts should be directed at isolating the enzymes that catalyze the hydrolysis of this compound, understanding their structure and kinetic properties, and exploring methods for their immobilization and use in bioreactors for large-scale decontamination. researchgate.netnih.gov

Enzyme ClassKnown SubstratesPotential Role in this compound DegradationSource Organisms
Phosphotriesterases (PTEs) Parathion, Paraoxon, Nerve Agents mdpi.comnih.govmdpi.comHydrolysis of the phosphate ester bondBrevundimonas diminuta, Flavobacterium sp. mdpi.commdpi.com
Organophosphate Hydrolase (OPH/OpdA) Wide variety of OP pesticides nih.govPrimary enzymatic cleavage of the butyl groupAgrobacterium radiobacter nih.gov
Cytochrome P450 Tributyl phosphate uab.catHydroxylation of the butyl chain, followed by hydrolysisTrametes versicolor (fungus) uab.cat
Carboxylesterases Various estersPotential secondary role in metabolizing breakdown productsThermophilic Bacteria and Archaea mdpi.com

Green Chemistry Approaches for Sustainable Synthesis and Remediation

Applying the principles of green chemistry to the lifecycle of this compound is a critical area for future investigation. nih.gov This involves developing more sustainable methods for both its synthesis and its removal from the environment. researchgate.netresearchgate.net

For synthesis, research should move away from traditional methods that may use hazardous reagents or solvents. Future approaches could include visible-light-driven reactions, solvent-free techniques, or the use of biocatalysts to improve atom economy and reduce energy consumption. researchgate.netrsc.org The goal is to design synthetic pathways that are inherently safer and produce less waste. nih.gov

In remediation, green approaches focus on enhancing natural degradation processes. As discussed, bioremediation using cell-free enzyme systems is a promising strategy that avoids the release of genetically modified organisms. researchgate.netnih.gov Another avenue is phytoremediation, which uses plants to absorb and break down contaminants. mdpi.com Research into transgenic plants expressing bacterial PTEs could offer a low-cost and effective method for cleaning contaminated soil and water. mdpi.com Additionally, advanced oxidation and reduction processes are being explored as effective degradation technologies for OPEs. tandfonline.comnih.gov

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, guiding experimental work and accelerating research. researchgate.net Density Functional Theory (DFT) has been used to calculate the molecular structure, stability, and spectral properties of TBP and its degradation products, HDBP and H2MBP. chalcogen.roresearchgate.net Similar DFT studies on this compound can predict its reactivity, frontier molecular orbitals (HOMO-LUMO), and energy gaps, providing insights into its degradation potential and interaction with biological systems. chalcogen.roresearchgate.net

Another significant area is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govappliedmineralogy.com QSAR models correlate molecular descriptors with biological activity or environmental fate. For this compound, a QSAR model could predict its binding affinity to key enzymes, such as acetylcholinesterase, or model its rate of biodegradation based on its structural properties. nih.govmdpi.com These predictive models can be used to screen for potential environmental risks and to design safer, next-generation organophosphate compounds with desired functionalities but reduced persistence or toxicity. nih.gov

Design of Next-Generation Materials Based on Butyl Phosphate Architectures

The unique chemical structure of butyl phosphates presents opportunities for their use as building blocks in materials science. researchgate.netresearchgate.net Organophosphorus polymers, such as polyphosphazenes and polyphosphoesters, are a class of macromolecules known for their chemical versatility and tunable properties. researchgate.netnih.gov These polymers have applications as flame retardants, biomedical materials, and catalysts. researchgate.netnih.govmdpi.com

Future research could explore the polymerization of monomers derived from butyl phosphate to create novel polymers. By modifying the butyl group or incorporating other functional moieties, it may be possible to tailor the material's properties, such as thermal stability, conductivity, or biocompatibility. researchgate.net These new organophosphorus systems could find applications in optoelectronic devices, as responsive sensor systems, or as advanced ceramic precursors. researchgate.net The ability to precisely control the polymer architecture by incorporating phosphorus into the main chain opens a vast design space for creating functional materials with unique properties not achievable with traditional carbon-based polymers. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for disodium butyl phosphate, and how can purity be verified?

  • Methodological Answer : this compound can be synthesized via esterification of phosphoric acid with butanol, followed by neutralization with sodium hydroxide. Critical steps include maintaining stoichiometric ratios (e.g., 1:2 molar ratio of phosphoric acid to butanol) and controlled temperature (80–100°C) to minimize side reactions. Purification involves recrystallization or column chromatography. Purity verification requires HPLC (to detect residual reactants) and ¹H/³¹P NMR (to confirm esterification and sodium binding) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identifies phosphate ester bonds (P–O–C stretch at 950–1050 cm⁻¹) and sodium-phosphate interactions .
  • Nuclear Magnetic Resonance (NMR) : ³¹P NMR confirms phosphate group integrity (δ 0–5 ppm for disodium salts), while ¹H NMR resolves butyl group signals (δ 0.9–1.7 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS in negative ion mode for [C₄H₉PO₄Na₂]⁻) .

Q. What are the critical parameters in optimizing the yield of this compound during synthesis?

  • Methodological Answer : Key parameters include:

  • Reagent stoichiometry : Excess sodium hydroxide ensures complete neutralization.
  • Reaction time : Prolonged heating (>6 hours) may degrade the product.
  • Purification : Solvent selection (e.g., ethanol/water mixtures) for recrystallization improves yield .

Advanced Research Questions

Q. How does varying pH affect the stability and reactivity of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should use buffered solutions (e.g., phosphate buffers, pH 2–12) and monitor degradation via:

  • Fluorometric assays (e.g., tracking phosphate release over time) .
  • Ion chromatography to quantify residual this compound.
  • Results: Hydrolysis accelerates at extremes (pH < 3 or > 10), forming butanol and sodium phosphate .

Q. What are the challenges in quantifying this compound in biological matrices, and how can they be mitigated?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) to remove proteins/lipids from biological fluids (e.g., serum).
  • Interference Mitigation : Employ isotope dilution mass spectrometry (ID-MS) with ¹³C-labeled analogs to correct for matrix effects.
  • Validation : Spike-and-recovery experiments (85–115% recovery range) ensure accuracy .

Q. How does this compound interact with metal ions in catalytic systems, and what implications does this have for reaction mechanisms?

  • Methodological Answer :

  • Experimental Design : Prepare solutions with varying metal ions (e.g., Zn²⁺, Co²⁺) and analyze interactions via:
  • UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands.
  • Electrochemical Analysis : Cyclic voltammetry to study redox behavior.
  • Findings : this compound acts as a chelating agent, stabilizing metal ions in oxidation states critical for catalysis (e.g., Co³⁺ in nanomaterial synthesis) .

Methodological Notes

  • Storage : Store this compound in airtight containers at 15–25°C; avoid humidity to prevent hydrolysis .
  • Safety : Use PPE (gloves, goggles) during synthesis and handling to prevent dermal/ocular exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.